molecular formula C19H16O4 B565621 (R)-Warfarin CAS No. 5543-58-8

(R)-Warfarin

カタログ番号: B565621
CAS番号: 5543-58-8
分子量: 308.3 g/mol
InChIキー: PJVWKTKQMONHTI-OAHLLOKOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-Warfarin is a chiral anticoagulant that is widely used in the prevention and treatment of thromboembolic disorders. It is a derivative of coumarin and functions by inhibiting the synthesis of vitamin K-dependent clotting factors. The compound exists as two enantiomers, ®-Warfarin and (S)-Warfarin, with the (S)-enantiomer being more potent in its anticoagulant activity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-Warfarin typically involves the condensation of 4-hydroxycoumarin with benzylideneacetone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is isolated through crystallization.

Industrial Production Methods: In industrial settings, the production of ®-Warfarin involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the desired enantiomeric purity.

化学反応の分析

Types of Reactions: ®-Warfarin undergoes various chemical reactions, including:

    Oxidation: ®-Warfarin can be oxidized to form hydroxy derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: ®-Warfarin can undergo nucleophilic substitution reactions, particularly at the benzylidene moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Hydroxywarfarin derivatives.

    Reduction: Dihydrowarfarin derivatives.

    Substitution: Various substituted warfarin derivatives depending on the nucleophile used.

科学的研究の応用

®-Warfarin has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of chiral separation and enantioselective synthesis.

    Biology: ®-Warfarin is used to study the mechanisms of blood coagulation and the role of vitamin K in this process.

    Medicine: It is extensively used in clinical research to develop new anticoagulant therapies and to understand the pharmacokinetics and pharmacodynamics of anticoagulants.

    Industry: ®-Warfarin is used in the production of rodenticides and as a reference standard in quality control laboratories.

作用機序

®-Warfarin exerts its anticoagulant effects by inhibiting the enzyme vitamin K epoxide reductase (VKOR). This inhibition prevents the conversion of vitamin K epoxide to its active form, thereby reducing the synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X). The reduction in these clotting factors leads to a decrease in blood coagulation.

類似化合物との比較

    (S)-Warfarin: The more potent enantiomer of warfarin with stronger anticoagulant activity.

    Coumarin: The parent compound from which warfarin is derived.

    Dicoumarol: Another anticoagulant that functions similarly to warfarin but with different pharmacokinetic properties.

Uniqueness of ®-Warfarin: ®-Warfarin is unique in its chiral nature and its specific interaction with VKOR. While (S)-Warfarin is more potent, ®-Warfarin has a longer half-life and different metabolic pathways, making it an important compound in the study of anticoagulant therapy and chiral pharmacology.

特性

IUPAC Name

4-hydroxy-3-[(1R)-3-oxo-1-phenylbutyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVWKTKQMONHTI-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5543-58-8, 40281-89-8
Record name (R)-Warfarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5543-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Warfarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005543588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-warfarin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08496
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.463
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name WARFARIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09CC5J5C8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Control, blank, and experimental reaction mixtures were made for each experiment. Control and blank reaction mixtures were made up with vitamin K and without vitamin K, respectively. Experimental reaction mixtures contained both vitamin K and a vitamin K antagonist. The control reaction mixture contained 3.00 ml of microsomal suspension, 0.81 ml of buffer II, 1.20 ml of an ATP-generating system (final concentrations: 1 mM ATP, 10 mM phosphocreatine, 2.5 mM Mg[acetate]2 ·4H2O, 20 μg/ml creatine phosphokinase [52 U/ml]), 0.60 ml of NADH (final concentration 2 mM), 0.30 ml of dithiothreitol (final concentration 7 mM) dissolved in buffer II, 0.060 ml of NaH14CO3 (1.0 μCi/μl; added 0.5 min prior to reaction initiation), and at the time of reaction initiation 0.030 ml of vitamin K1 (final concentration 20 μg/ml) diluted in 0.85% sodium chloride solution. This vitamin K concentration is associated with maximal in vitro incorporation of added H14CO3 into vitamin K-dependent substrate proteins (J. Biol. Chem. 251, 2770-2776). The blank reaction mixture consisted of the same components except that vitamin K was replaced by an equal volume of isotonic saline. The experimental reaction mixtures were made up in the same way as the control reaction mixtures with the exceptions that: (1) a volume of buffer II was replaced by a volume of buffer II containing an inhibitor of vitamin K-dependent carboxylation, and (2) all individual volumes were two-thirds of those in the control reaction mixtures. The sodium salts of TCP, phenindione, and warfarin were formed in aqueous sodium hydroxide solution (J. Am. Chem. Soc. 83, 2676-2679) and were freely soluble in buffer II at all concentrations used in these studies. Chloro-K1 was formulated as an oil-in-water emulsion with Tween 80 (5% v/v final concentration), while chloro-K3 was formulated as a suspension in Tween 80 (5% v/v final concentration) (Molecular Pharmacology 10, 373-380).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step Two
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
microsomal suspension
Quantity
3 mL
Type
reactant
Reaction Step Thirteen
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Fifteen

Synthesis routes and methods II

Procedure details

To show that non-binding compounds do not significantly influence the FT-IR spectrum of a biological macromolecule when mixed with the biological macromolecule, 3 μg of NMT was mixed with 10 μg each of Bacitracin (trace 1), Erythromycin (2), Fusidic Acid (3) and a fungal extract (4) and a differential FT-IR spectrum of each sample was obtained (FIG. 3). The non-binding compounds did not alter the spectrum of NMT. However, a nonspecific binding compound, Warfarin (60 μg), did produce a detectable peak shift for NMT.
Quantity
10 μg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Customer
Q & A

Q1: What is the primary target of (R)-warfarin?

A1: Like its enantiomer, (S)-warfarin, this compound targets Vitamin K epoxide reductase complex 1 (VKORC1). []

Q2: How does the inhibition of VKORC1 by this compound impact coagulation?

A2: Inhibition of VKORC1 disrupts the vitamin K cycle, which is essential for the γ-carboxylation of vitamin K-dependent clotting factors II, VII, IX, and X, ultimately leading to reduced blood clotting. [, ]

Q3: Is the potency of this compound comparable to (S)-warfarin?

A3: No, this compound exhibits significantly lower anticoagulant activity compared to (S)-warfarin. Studies suggest that (S)-warfarin is 2–5 times more potent than its (R)-enantiomer. []

Q4: What is the molecular formula of this compound?

A4: The molecular formula of this compound is C19H16O4.

Q5: What is the molecular weight of this compound?

A5: The molecular weight of this compound is 308.33 g/mol.

Q6: Are there significant differences in the spectroscopic data between this compound and (S)-warfarin?

A6: While both enantiomers share the same molecular formula and weight, their interactions with chiral environments, such as chiral stationary phases in chromatography, result in distinct spectroscopic behaviors, enabling their differentiation and individual analysis. [, , , , ]

Q7: Does this compound exhibit any inherent catalytic properties?

A8: this compound itself does not possess catalytic activity. Its primary mechanism of action involves binding and inhibiting the enzyme VKORC1, rather than directly catalyzing chemical reactions. [, ]

Q8: Have there been computational studies investigating the interaction of this compound with its target?

A8: While not explicitly detailed in the provided research, computational methods like molecular docking and molecular dynamics simulations are frequently employed to investigate drug-target interactions, providing valuable insights into binding modes and affinities. These techniques can be applied to this compound to understand its binding to VKORC1.

Q9: How does the stereochemistry at the C9 position of warfarin affect its interaction with CYP2C9?

A10: Research suggests that the stereochemistry at the C9 position significantly influences the interaction of warfarin with CYP2C9. Specifically, the ring-closed form of (S)-warfarin exhibits a preferential interaction with CYP2C9, leading to its predominant metabolism. []

Q10: Does the C9 stereocenter influence the anticancer activity of warfarin neoglycosides?

A11: Surprisingly, research on warfarin neoglycosides suggests that the C9 stereocenter does not significantly affect their anticancer activity. Both (R)- and (S)-warfarin-derived neoglycosides display comparable potency against various cancer cell lines. []

Q11: What are the typical formulations of warfarin for clinical use?

A12: Warfarin is typically administered orally as a racemic mixture of (R)- and (S)-enantiomers in the form of tablets. []

Q12: How does the pharmacokinetic profile of this compound differ from (S)-warfarin?

A13: this compound generally exhibits a longer half-life and lower clearance compared to (S)-warfarin. This difference in pharmacokinetic behavior can be attributed to the stereoselective metabolism of warfarin enantiomers by CYP enzymes, particularly CYP2C9. [, , , ]

Q13: Is the clearance of this compound affected by age?

A14: Yes, studies indicate that both total and free clearance of this compound decrease with age, suggesting a potential need for dose adjustments in elderly patients. []

Q14: Does the presence of the low-dose VKORC1*2 haplotype influence the plasma ratio of (S)-warfarin to this compound?

A16: Yes, patients with the VKORC12 haplotype exhibit a significantly different warfarin S/R ratio in their plasma compared to patients carrying high-dose haplotypes (VKORC13 or VKORC1*4). This difference is independent of CYP2C9 variants, suggesting the involvement of other factors linked to VKORC1 haplotypes. []

Q15: What is the impact of fluconazole on the metabolism of this compound in vivo?

A17: Fluconazole, an antifungal agent, potently inhibits the metabolism of this compound, primarily by suppressing CYP3A4 and other CYP isoforms responsible for its clearance. This interaction leads to a significant increase in the plasma concentration and duration of action of this compound. [, ]

Q16: What in vitro models are used to study the metabolism of warfarin enantiomers?

A18: Human liver microsomes are commonly used as an in vitro model to investigate the metabolism of warfarin enantiomers. These microsomes contain the necessary CYP enzymes, particularly CYP2C9, which are responsible for the biotransformation of warfarin. [, , , , ]

Q17: How does the metabolic profile of this compound differ from (S)-warfarin in human liver microsomes?

A19: (S)-Warfarin is primarily metabolized by CYP2C9 to (S)-7-hydroxywarfarin in human liver microsomes, whereas this compound undergoes metabolism by multiple CYP enzymes, including CYP3A4, leading to the formation of various hydroxylated metabolites. []

Q18: Can in vitro data predict in vivo drug interactions involving warfarin metabolism?

A20: Yes, research indicates a strong correlation between in vitro data obtained from human liver microsomes and in vivo drug interactions affecting warfarin metabolism. Specifically, the inhibitory effects of compounds like fluconazole on (S)-warfarin metabolism observed in microsomal studies accurately predict the in vivo interaction, leading to increased warfarin exposure and enhanced anticoagulant effects. [, ]

Q19: Are there reported cases of warfarin resistance related to altered metabolism of this compound?

A21: Yes, there are documented instances of warfarin resistance linked to exceptionally high clearance of (S)-warfarin. In such cases, despite requiring significantly higher warfarin doses to achieve therapeutic anticoagulation, the metabolism of this compound remains largely unaffected. []

Q20: Does this compound contribute to the overall toxicity profile of racemic warfarin?

A20: While both (R)- and (S)-warfarin contribute to the overall anticoagulant effect, the specific contribution of this compound to the toxicity profile of racemic warfarin requires further investigation.

Q21: What analytical techniques are commonly employed for the separation and quantification of warfarin enantiomers?

A23: High-performance liquid chromatography (HPLC) coupled with chiral stationary phases is a widely used technique for separating and quantifying (R)- and (S)-warfarin enantiomers. This method provides the sensitivity and selectivity required for accurate measurement of warfarin enantiomer concentrations in biological samples. [, , , , ]

Q22: Can mass spectrometry be used in conjunction with HPLC for warfarin enantiomer analysis?

A24: Yes, mass spectrometry (MS), particularly electrospray ionization mass spectrometry (ESI-MS), can be coupled with HPLC to further enhance the selectivity and sensitivity of warfarin enantiomer analysis. This combination allows for the identification and quantification of warfarin enantiomers even in complex biological matrices. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。